molecular formula C14H21ClN4O3 B13342657 Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13342657
M. Wt: 328.79 g/mol
InChI Key: HBZAYLXRCLBZGP-ONGXEEELSA-N
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Description

Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via nucleophilic substitution or cyclization reactions.

    Carbamate Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ((S)-1-((S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate: can be compared with other carbamate derivatives, imidazole-containing compounds, and pyrrolidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H21ClN4O3

Molecular Weight

328.79 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-(5-chloro-1H-imidazol-2-yl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C14H21ClN4O3/c1-8(2)11(18-14(21)22-3)13(20)19-6-4-5-9(19)12-16-7-10(15)17-12/h7-9,11H,4-6H2,1-3H3,(H,16,17)(H,18,21)/t9-,11-/m0/s1

InChI Key

HBZAYLXRCLBZGP-ONGXEEELSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)Cl)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)Cl)NC(=O)OC

Origin of Product

United States

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